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  • Product: 2-Methoxyisonicotinic acid hydrochloride
  • CAS: 774223-62-0

Core Science & Biosynthesis

Foundational

2-Methoxyisonicotinic acid hydrochloride CAS 774223-62-0 properties

An In-Depth Technical Guide to 2-Methoxyisonicotinic Acid Hydrochloride (CAS 774223-62-0): Properties, Synthesis, and Applications Introduction 2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0) is a heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxyisonicotinic Acid Hydrochloride (CAS 774223-62-0): Properties, Synthesis, and Applications

Introduction

2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0) is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical development, medicinal chemistry, and advanced organic synthesis. As a derivative of isonicotinic acid, a scaffold renowned for its presence in numerous biologically active molecules, this compound serves as a versatile and valuable building block.[1] The strategic placement of a methoxy group at the 2-position of the pyridine ring, combined with the carboxylic acid at the 4-position, imparts a unique set of physicochemical properties that drive its utility and reactivity.

This guide provides a comprehensive technical overview of 2-Methoxyisonicotinic acid hydrochloride, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, offering field-proven insights into its characterization, synthesis, and application. We will delve into its structural attributes, spectroscopic signature, reactive potential, and its role as a key intermediate in the creation of novel molecules.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the core physicochemical data, structural features, and the analytical workflow for the identity and purity confirmation of 2-Methoxyisonicotinic acid hydrochloride.

Core Properties

The essential properties of 2-Methoxyisonicotinic acid and its hydrochloride salt are summarized below. The hydrochloride form enhances solubility in aqueous media, a common strategy for handling and formulation.

PropertyValueReference
Compound Name 2-Methoxyisonicotinic acid hydrochloride[2]
Synonyms 4-Pyridinecarboxylic acid, 2-methoxy-, hydrochloride (1:1)[2]
CAS Number 774223-62-0[2]
Molecular Formula C₇H₈ClNO₃[2]
Molecular Weight 189.60 g/mol [2]
Free Acid Name 2-Methoxyisonicotinic acid[3]
Free Acid CAS 105596-63-2[3][4][5]
Free Acid Formula C₇H₇NO₃[4]
Free Acid M.W. 153.14 g/mol [4][5]
Appearance White to light brown/pale yellow powder or crystal[3][6]
Melting Point (Free Acid) 199-203 °C[5][6]
Solubility (Free Acid) Soluble in polar solvents (e.g., water, alcohols)[3]
Storage Temperature Room Temperature, store in a cool, dry place[5][6]
Structural Elucidation

The molecular architecture of 2-Methoxyisonicotinic acid is defined by three key components: a pyridine ring, a carboxylic acid group, and a methoxy group.

  • Pyridine Ring : This nitrogen-containing aromatic heterocycle is a cornerstone of many pharmaceuticals. The nitrogen atom acts as a hydrogen bond acceptor and influences the electronic distribution and basicity of the molecule.

  • Carboxylic Acid Group (-COOH) : Positioned at the 4-position (the para position relative to the nitrogen), this acidic functional group is a primary site for chemical modification, enabling the formation of esters, amides, and other derivatives.[3][7] It also contributes significantly to the molecule's polarity.

  • Methoxy Group (-OCH₃) : Located at the 2-position, this electron-donating group modulates the reactivity of the pyridine ring and can influence the compound's stability and binding interactions in biological systems.[3]

Molecular structure and key functional groups.
Spectroscopic Analysis: A Methodological Approach

Confirming the identity and purity of a compound is a critical, self-validating step in any experimental workflow. While specific spectral data for CAS 774223-62-0 is not publicly cataloged, this section provides the standard methodologies and expected spectral features for its characterization, grounding the process in established analytical principles.[8]

cluster_workflow Spectroscopic Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation start Sample of 2-Methoxyisonicotinic Acid HCl prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d₆, D₂O) start->prep_nmr prep_ir Prepare KBr Pellet or Thin Film start->prep_ir prep_ms Dissolve in Volatile Solvent (e.g., MeOH) with Formic Acid start->prep_ms acq_nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->acq_nmr acq_ir FTIR Spectroscopy prep_ir->acq_ir acq_ms High-Resolution Mass Spectrometry (HRMS) prep_ms->acq_ms analysis_nmr Verify Chemical Shifts, Integration & Splitting acq_nmr->analysis_nmr analysis_ir Identify Functional Group Absorptions acq_ir->analysis_ir analysis_ms Confirm Molecular Ion Peak & Fragmentation acq_ms->analysis_ms end Structure Confirmed analysis_nmr->end analysis_ir->end analysis_ms->end

Workflow for structural confirmation.

Expected Spectroscopic Features:

TechniqueExpected FeaturesRationale
¹H NMR Aromatic protons (3H) in the ~7.0-8.5 ppm range.Methoxy protons (-OCH₃) as a singlet (~3H) around 3.8-4.2 ppm.Carboxylic acid proton (-COOH) as a broad singlet at >10 ppm (may exchange with D₂O).The chemical shifts are characteristic of protons in their respective electronic environments on the pyridine ring and functional groups.[9]
¹³C NMR Aromatic carbons in the ~110-160 ppm range.Carboxylic carbon (-COOH) at >165 ppm.Methoxy carbon (-OCH₃) around 50-60 ppm.Carbon NMR provides a map of the carbon skeleton, confirming the presence of all unique carbon atoms in the structure.[9]
FTIR (cm⁻¹) Broad O-H stretch from carboxylic acid (~2500-3300).C=O stretch from carboxylic acid (~1700-1725).C=C and C=N stretches from the aromatic ring (~1400-1600).C-O stretch from the methoxy group (~1000-1300).Infrared spectroscopy is a powerful tool for identifying the presence of key functional groups based on their vibrational frequencies.[10]
Mass Spec. (ESI+) Expected [M+H]⁺ for the free acid (C₇H₇NO₃) at m/z ≈ 154.05.High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule.[8][11]

Protocol 1: General Procedure for NMR Analysis

  • Sample Preparation : Accurately weigh 5-10 mg of 2-Methoxyisonicotinic acid hydrochloride and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a Fourier Transform NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition : Acquire the proton spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C nucleus.[8]

  • Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak). Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Part 2: Synthesis and Reactivity

The utility of 2-Methoxyisonicotinic acid hydrochloride as a building block is rooted in its synthesis from accessible starting materials and the predictable reactivity of its functional groups.

Synthetic Pathways

A plausible and documented synthetic route involves the modification of a pre-functionalized pyridine ring. One such approach begins with 2-chloro-6-methoxyisonicotinic acid.[7]

start 2-Chloro-6-methoxy- isonicotinic acid reagents NaI, TMSCl Acetonitrile (MeCN) 40 °C, 3 days start->reagents product 2-Methoxyisonicotinic acid reagents->product

Synthesis from a chlorinated precursor.

Protocol 2: Synthesis from 2-Chloro-6-methoxyisonicotinic Acid[7]

Causality: This protocol utilizes a reductive dehalogenation strategy. Trimethylsilyl chloride (TMSCl) reacts with sodium iodide (NaI) in situ to generate trimethylsilyl iodide (TMSI), a potent reagent for cleaving ethers and, in this context, facilitating the reduction of the chloro-group, though the precise mechanism for the dehalogenation in this system can be complex. The reaction is run over an extended period at a moderate temperature to ensure complete conversion.

  • Reaction Setup : To a suspension of 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in acetonitrile (15-20 mL per gram of starting material), add sodium iodide (approx. 5.0 eq) and trimethylsilyl chloride (approx. 5.0 eq).

  • Reaction Conditions : Stir the reaction mixture under a nitrogen atmosphere at 40 °C for 3 days. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup : Upon completion, cool the mixture to 0 °C.

  • Isolation : Collect the resulting solid product by filtration. Wash the solid with cold acetonitrile and dry under vacuum to afford the target compound, 2-methoxyisonicotinic acid.

Chemical Reactivity and Derivatization

The true power of 2-Methoxyisonicotinic acid lies in its capacity for further chemical transformation, making it a versatile intermediate.[3] The carboxylic acid is the primary handle for derivatization.

center 2-Methoxyisonicotinic Acid reagent_acyl SOCl₂ or (COCl)₂ center->reagent_acyl Activation ester Ester Derivative amide Amide Derivative acyl_chloride Acyl Chloride (Activated Intermediate) reagent_ester ROH, H⁺ acyl_chloride->reagent_ester Reacts with Alcohol reagent_amide R₂NH, Coupling Agent acyl_chloride->reagent_amide Reacts with Amine reagent_ester->ester reagent_amide->amide reagent_acyl->acyl_chloride

Key derivatization reactions.

Protocol 3: Fischer Esterification (Example Derivatization)

Causality: This classic acid-catalyzed reaction converts the carboxylic acid into an ester. A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically heated to drive the equilibrium towards the product.

  • Setup : Suspend 2-Methoxyisonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.

  • Catalyst : Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

  • Reaction : Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Workup : Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization if necessary.

Part 3: Applications in Research and Development

The structural motifs within 2-Methoxyisonicotinic acid hydrochloride make it a valuable precursor in fields ranging from medicine to materials science.

Role as a Pharmaceutical Intermediate

The isonicotinic acid core is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities.[1]

  • Drug Discovery : This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in areas like anti-inflammatory and analgesic research.[6] The pyridine nitrogen can interact with biological targets, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

  • Bioisostere : The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The methoxy and carboxylic acid groups provide vectors for further exploration of a pharmacophore.

Utility in Materials Science

Beyond pharmaceuticals, the rigid, functionalized heterocyclic structure is useful in other areas of chemical science.

  • Heterocyclic Synthesis : It is a foundational building block for constructing larger, more complex heterocyclic systems.[6]

  • Organic Electronics : Such pyridine-based compounds can be incorporated into ligands for metal complexes or as components of organic materials used in electronics, owing to their electronic properties and stability.[6]

Part 4: Handling, Storage, and Safety

Adherence to safety protocols is paramount in the laboratory. The following information is based on data for the closely related free acid and analogous compounds.

Hazard InformationDescriptionPrecautionary Statements
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P264, P280, P302+P352, P305+P351+P338[5][12][13]
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[5]

Conclusion

2-Methoxyisonicotinic acid hydrochloride, CAS 774223-62-0, represents more than just a catalog chemical; it is a versatile and enabling tool for scientific innovation. Its well-defined structure, characterized by a reactive carboxylic acid and a modulatory methoxy group on a stable pyridine core, makes it an ideal starting point for synthetic campaigns. For researchers in drug discovery, it offers a proven scaffold for developing novel therapeutic agents. For synthetic chemists, it provides a reliable intermediate for constructing complex molecular targets. By understanding its properties, synthesis, and reactivity through the lens of chemical causality, researchers can fully leverage the potential of this valuable building block.

References

  • CAS Database. (n.d.). 4-Pyridinecarboxylic acid, 2-methoxy-, hydrochloride (1:1).
  • CymitQuimica. (n.d.). CAS 105596-63-2: 2-Methoxy-4-pyridinecarboxylic acid.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery.
  • ChemicalBook. (2026). 2-Methoxy-4-pyridinecarboxylic acid.
  • Appchem. (n.d.). 2-Methoxyisonicotinic acid.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
  • PureSynth. (n.d.). 2-Methoxyisonicotinic Acid 98.0%(GC).
  • Chemical Synthesis. (n.d.). CAS 123811-74-5 (4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE).
  • PubChem. (n.d.). 2-(Methoxycarbonyl)pyridine-4-carboxylic acid.
  • Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid.
  • ChemicalBook. (n.d.). 2-METHOXY-ISONICOTINIC ACID HYDROCHLORIDE.
  • PubChem. (n.d.). 2-Methoxynicotinic acid.
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(Methoxycarbonyl)isonicotinic acid.
  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)-2-aminopropanamide hydrochloride derivatives.
  • PubChemLite. (n.d.). 2-chloro-5-methoxyisonicotinic acid (C7H6ClNO3). Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-Methoxyisonicotinic Acid – HCl Salt vs. Free Acid

Topic: 2-Methoxyisonicotinic Acid: HCl Salt vs. Free Acid in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1] [1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxyisonicotinic Acid: HCl Salt vs. Free Acid in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

[1][2]

Executive Summary

In medicinal chemistry, the choice between a free acid and its hydrochloride (HCl) salt is rarely just a matter of availability; it is a strategic decision that impacts solubility, handling, and reaction stoichiometry. This guide analyzes 2-Methoxyisonicotinic acid (CAS 105596-63-2), a critical pyridine building block.[1]

While the Free Acid offers stability and non-hygroscopic handling, the HCl Salt provides superior aqueous solubility at the cost of increased process complexity during coupling reactions.[2] This document details the physicochemical divergences and provides a validated protocol to prevent the common "Base Trap" failure mode in amide couplings.

Physicochemical Profile & Structural Divergence[3]

The fundamental difference lies in the protonation state of the pyridine nitrogen.[2] The 2-methoxy substituent exerts a unique electronic influence, lowering the basicity of the ring nitrogen compared to unsubstituted isonicotinic acid.[2]

Structural Comparison
FeatureFree Acid HCl Salt
CAS Number 105596-63-2774223-62-0
Formula C

H

NO

C

H

NO

[1] · HCl
MW 153.14 g/mol 189.60 g/mol
State Zwitterionic / Neutral EquilibriumCationic Salt (Pyridinium Chloride)
Pyridine N pKa ~3.0 – 3.3 (Conjugate Acid)N/A (Already Protonated)
Appearance White to off-white powderWhite to pale yellow crystalline solid
Hygroscopicity Low (Stable)Moderate to High (Desiccant required)
Solubility & Stability[1][4][5]
  • Free Acid: Exhibits poor solubility in water and non-polar organic solvents (DCM, Hexanes) due to strong intermolecular hydrogen bonding (dimerization) and zwitterionic character.[1][2] It dissolves readily in polar aprotic solvents (DMSO, DMF) and basic aqueous buffers.[2]

  • HCl Salt: Highly soluble in water and lower alcohols (MeOH, EtOH).[1][2] However, the presence of HCl makes the solid prone to absorbing atmospheric moisture, potentially leading to clumping and hydrolysis of sensitive esters if stored improperly.[2]

Synthetic Utility: The "Base Trap" in Amide Coupling

The most frequent failure mode when using 2-Methoxyisonicotinic acid HCl in amide coupling (e.g., HATU, EDC/HOBt) is under-neutralization .[1]

The Mechanism of Failure

Standard coupling reagents like HATU require the carboxylic acid to be deprotonated to the carboxylate anion (R-COO⁻) to attack the uronium species.[2]

  • Free Acid: Requires ~1 equivalent of base (DIPEA/TEA) to form the carboxylate.[1][2]

  • HCl Salt: Contains an inherent equivalent of strong acid (HCl).[1][2] If you treat it like the free acid, the added base is consumed by the HCl, leaving the carboxylic acid protonated and unreactive.[2] The reaction pH remains acidic, and the coupling stalls.[2]

Stoichiometry Correction

When substituting the Free Acid with the HCl salt, you must increase the organic base loading by exactly 1.0 equivalent relative to the starting material.[2]

Diagram 1: Amide Coupling Workflow & Stoichiometry

AmideCoupling Start Select Starting Material FreeAcid Free Acid Form (CAS 105596-63-2) Start->FreeAcid HClSalt HCl Salt Form (CAS 774223-62-0) Start->HClSalt CalcBase Calculate Base (DIPEA/TEA) FreeAcid->CalcBase HClSalt->CalcBase FreeAcidLogic Needs 1.0 eq Base (for COOH → COO⁻) CalcBase->FreeAcidLogic If Free Acid SaltLogic Needs 2.0 eq Base (1.0 for HCl + 1.0 for COOH) CalcBase->SaltLogic If HCl Salt Reaction Add Coupling Reagent (HATU/EDC) FreeAcidLogic->Reaction SaltLogic->Reaction Check Check pH (Target > 8.0) Reaction->Check Success Successful Activation (O-Acyl Urea / Active Ester) Check->Success pH Basic Failure Stalled Reaction (Acidic pH, Protonated COOH) Check->Failure pH Acidic

Caption: Stoichiometry adjustment workflow. Failure to account for the HCl counterion (Red Node) is the primary cause of low yields.

Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Acid

Use this if your coupling reaction is sensitive to excess chloride ions or salts.[1][2]

  • Dissolution: Dissolve 10.0 g of 2-Methoxyisonicotinic acid HCl in 50 mL of distilled water. The solution will be acidic (pH ~1-2).[2]

  • Neutralization: Slowly add saturated aqueous NaHCO

    
     or 2M NaOH while stirring. Monitor pH.
    
  • Precipitation: As the pH approaches the isoelectric point (approx pH 3-4), the free acid will precipitate as a white solid.[2] Continue adjusting pH to ~4.0 for maximum recovery.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with 2 x 10 mL cold water to remove residual NaCl.

  • Drying: Dry under vacuum at 45°C for 12 hours.

    • Yield Expectation: >90% recovery.[1][2][3][4]

Protocol B: Optimized Amide Coupling (Using HCl Salt)

Direct use of the salt without prior neutralization.

Reagents:

  • 2-Methoxyisonicotinic acid HCl (1.0 equiv)[1]

  • Amine Partner (1.0 - 1.2 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 - 3.5 equiv )[1]

  • Solvent: DMF or DMAc (Concentration 0.1 M)

Procedure:

  • Charge: To a dry flask, add the HCl salt and the Amine .

  • Solvent: Add anhydrous DMF. Stir to form a suspension or solution.[1][2]

  • Base Addition (Critical): Add 3.0 equivalents of DIPEA.

    • Note: 1 eq neutralizes the HCl. 1 eq activates the carboxylic acid.[2] 1 eq keeps the amine free (if amine is a salt, add +1 eq).[2]

    • Observation: The mixture should become homogeneous or slightly cloudy; ensure basicity (wet pH paper should read >8).[2]

  • Activation: Add HATU (1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove unreacted pyridine derivatives), then saturated NaHCO

    
     and brine.
    

Decision Matrix: Which Form to Choose?

Use the following logic to select the appropriate form for your specific application.

Diagram 2: Material Selection Decision Tree

SelectionMatrix Criteria Primary Constraint? Solubility Aqueous Solubility Required? Criteria->Solubility Storage Long-term Storage Stability? Criteria->Storage Process Acid Chloride Synthesis? Criteria->Process SelectHCl Select HCl Salt (High Aq. Solubility) Solubility->SelectHCl Yes SelectFree Select Free Acid (Non-Hygroscopic) Solubility->SelectFree No (Organic Solv.) Storage->SelectHCl Controlled Env. Storage->SelectFree Critical Either Either Form OK (HCl generates in situ) Process->Either SOCl2/Oxalyl Cl

Caption: Decision matrix for selecting between Free Acid and HCl salt forms based on process constraints.

References

  • PubChem. (2025).[1][2][5][6] 2-Methoxyisonicotinic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[2] (General reference for base stoichiometry in coupling).

  • Fisher Scientific. (2025).[1][2] Amide Synthesis Guide. Available at: [Link]

  • Reich, H. J. (2025).[1][2][7] pKa Values of Nitrogen Acids. University of Wisconsin-Madison.[1][2] (Reference for Pyridine/Methoxy-pyridine pKa trends). Available at: [Link]

Sources

Foundational

2-Methoxyisonicotinic acid hydrochloride solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-Methoxyisonicotinic Acid Hydrochloride Executive Summary 2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0 for the salt; 105596-63-2 for the parent acid) is a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methoxyisonicotinic Acid Hydrochloride

Executive Summary

2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0 for the salt; 105596-63-2 for the parent acid) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its solubility profile is governed by the interplay between the ionizable pyridine nitrogen, the carboxylic acid moiety, and the lipophilic methoxy substituent.

This guide provides a technical analysis of its solubility behavior, offering predictive insights where empirical data is proprietary, and detailing rigorous protocols for experimental determination. Understanding these parameters is essential for optimizing process chemistry, specifically in recrystallization, salt breaking, and liquid-liquid extraction workflows.

Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, one must understand the ionization states of the molecule.

  • Compound Name: 2-Methoxyisonicotinic acid hydrochloride

  • Molecular Formula: C₇H₇NO₃ · HCl

  • Molecular Weight: 153.14 (Free Acid) + 36.46 (HCl) ≈ 189.6 g/mol

  • Core Structure: A pyridine ring substituted with a carboxylic acid at C4 and a methoxy group at C2.

Mechanistic Solubility Factors
  • Ionic Character: As a hydrochloride salt, the pyridine nitrogen is protonated (

    
    ). This ionic charge drastically enhances water solubility compared to the free acid, which often exists as a less soluble zwitterion or neutral species depending on pH.
    
  • The Methoxy Effect: The 2-methoxy group is electron-withdrawing by induction but electron-donating by resonance. In pyridines, the inductive effect often dominates, lowering the basicity of the ring nitrogen compared to unsubstituted isonicotinic acid. However, once protonated (as in the HCl salt), the methoxy group adds lipophilicity, potentially increasing solubility in polar organic solvents like ethanol compared to non-substituted analogs.

  • Lability Warning (Critical): 2-Alkoxypyridines can undergo acid-catalyzed hydrolysis (demethylation) to form 2-pyridones under forcing conditions (high temperature, strong acid). Solubility studies should be conducted at moderate temperatures (<40°C) to ensure stability.

Solubility Landscape

The following data represents the expected solubility profile derived from structural analogs (e.g., isonicotinic acid HCl) and thermodynamic principles of pyridine salts.

Table 1: Estimated Solubility Profile
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Aqueous Water (pH < 2)Very High > 100 mg/mLIonic dipole-dipole interactions; solvation of

and

.
Water (pH 4-6)Moderate 10 - 50 mg/mLBuffering towards pI may precipitate the free acid zwitterion.
Polar Protic MethanolHigh 50 - 80 mg/mLH-bonding capability matches the salt's polarity.
EthanolModerate 20 - 40 mg/mLReduced dielectric constant lowers salt dissociation.
Polar Aprotic DMSOVery High > 150 mg/mLUniversal solvent for polar heterocycles.
AcetonitrileLow < 5 mg/mLPoor solvation of chloride anions.
Non-Polar DichloromethaneNegligible < 0.1 mg/mLLack of polarity to overcome lattice energy.
Toluene/HexaneInsoluble < 0.01 mg/mLLipophilic solvents cannot dissolve the ionic salt.

Note: The "Free Acid" form (2-Methoxyisonicotinic acid) will have significantly lower water solubility (approx. 5-10 mg/mL) but higher solubility in ether/DCM if the pH is adjusted to suppress ionization.

Technical Visualization: Solubility & Isolation Logic

The following diagram illustrates the relationship between pH, molecular state, and solubility, guiding isolation strategies.

SolubilityLogic HCl_Salt HCl Salt Form (pH < 1) Free_Acid Free Acid / Zwitterion (pH ≈ 3-4) HCl_Salt->Free_Acid Add Base (NaOH) to reach pI Water Water Solubility: HIGH HCl_Salt->Water Organic Organic Solubility (MeOH/EtOH): HIGH HCl_Salt->Organic Free_Acid->HCl_Salt Add Excess HCl Anion Carboxylate Anion (pH > 7) Free_Acid->Anion Add Excess Base Precip Water Solubility: LOW (Precipitation) Free_Acid->Precip Isolation Point Anion->Free_Acid Add Acid (HCl) Water_High Water Solubility: HIGH Anion->Water_High

Caption: pH-dependent solubility transitions. The HCl salt (blue) is water-soluble. Neutralization precipitates the Free Acid (yellow), offering a purification pathway.

Experimental Protocols (SOPs)

Since commercial batches vary in crystallinity and purity, empirical determination is required for precise process development.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this method to establish the saturation point in a specific solvent.

  • Preparation: Weigh approx. 200 mg of 2-Methoxyisonicotinic acid HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration:

    • Seal the vial and place it in a thermomixer or shaker bath at 25°C.

    • Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Filtration:

    • Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

    • Critical: Ensure the filter and syringe are at the same temperature as the sample to prevent precipitation during filtration.

  • Quantification:

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C.

    • Weigh the dry residue.

    • Calculation:

      
      
      
Protocol B: pH-Solubility Profile (Potentiometric)

Use this to determine the optimal pH for precipitation/isolation.

  • Dissolution: Dissolve 500 mg of the HCl salt in 20 mL of deionized water. The initial pH should be acidic (< 2.0).

  • Titration:

    • Slowly add 1.0 N NaOH in 100 µL increments while stirring.

    • Monitor pH continuously.

  • Observation:

    • Record the pH at the onset of turbidity (Cloud Point). This indicates the boundary of the Free Acid's solubility.

    • Continue adding base until the solution clears again (formation of the carboxylate anion, typically pH > 6-7).

  • Validation: Filter the precipitate at the Cloud Point and analyze by HPLC to confirm it is the parent 2-Methoxyisonicotinic acid and not an inorganic salt.

Implications for Process Chemistry

Purification Strategy

The solubility differential between the HCl salt and the Free Acid is the primary lever for purification.

  • Step 1: Dissolve crude reaction mixture in minimal hot water or Methanol (HCl salt form).

  • Step 2: Filter to remove insoluble mechanical impurities.

  • Step 3: Adjust pH to the isoelectric point (approx pH 3.5 - 4.5) using NaOH or Sodium Acetate.

  • Step 4: Cool to 0-5°C. The 2-Methoxyisonicotinic acid (Free Acid) will precipitate out of solution while inorganic salts (NaCl) remain dissolved.

  • Step 5: Filter and wash with cold water.

Salt Breaking

To regenerate the HCl salt from the purified Free Acid:

  • Suspend the Free Acid in Methanol (anhydrous).

  • Add 1.1 equivalents of HCl (gas or solution in dioxane).

  • The mixture will clear (dissolution) and then may precipitate the pure HCl salt upon addition of an antisolvent like Diethyl Ether or MTBE.

Workflow Visualization: Experimental Design

ExperimentalWorkflow Start Start: Crude HCl Salt Solvent_Select Select Solvent (H2O, MeOH, EtOH) Start->Solvent_Select Equilibrate Equilibrate 24h @ 25°C Solvent_Select->Equilibrate Filter Syringe Filter (0.45 µm) Equilibrate->Filter Analysis HPLC / Gravimetric Analysis Filter->Analysis Data Solubility Curve Generated Analysis->Data

Caption: Step-by-step workflow for determining thermodynamic solubility.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methoxynicotinic acid (Related Isomer Data). PubChem Compound Summary for CID 708093. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General reference for salt solubility principles).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Reference for chemical stability of methoxypyridines).
Exploratory

Technical Hazard &amp; Handling Guide: 2-Methoxyisonicotinic Acid Hydrochloride

[1] Document Control: Subject: 2-Methoxyisonicotinic Acid Hydrochloride (and related free acid handling) Primary CAS (Free Acid): 105596-63-2[1][2] Primary CAS (HCl Salt): 774223-62-0[1][3] Molecular Formula: C₇H₇NO₃ · H...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: 2-Methoxyisonicotinic Acid Hydrochloride (and related free acid handling)

  • Primary CAS (Free Acid): 105596-63-2[1][2]

  • Primary CAS (HCl Salt): 774223-62-0[1][3]

  • Molecular Formula: C₇H₇NO₃ · HCl

  • Author Role: Senior Application Scientist

Executive Summary

This technical guide provides a high-level hazard analysis and handling protocol for 2-Methoxyisonicotinic acid hydrochloride , a critical pyridine-based building block used in the synthesis of kinase inhibitors (e.g., GSK-3) and anti-inflammatory agents.[1]

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the hydrochloride salt form introduces specific physicochemical risks—notably increased hygroscopicity and acidity—that require elevated engineering controls. This guide synthesizes standard regulatory data with practical laboratory experience to ensure data integrity and personnel safety during drug development workflows.[1]

Part 1: Chemical Identity & Molecular Architecture

To understand the hazard, one must understand the molecule. The risks associated with this compound are derived directly from its functional groups.[1]

PropertyDataMechanistic Implication
Molecular Weight ~189.60 g/mol (Salt)Stoichiometry calculations must account for the HCl counterion (approx.[1] +36.46 Da over free acid).[1]
Acidity (pKa) < 2.0 (estimated for HCl salt)The HCl salt dissociates to release protons immediately upon contact with moisture, creating a localized corrosive environment on mucous membranes.
Methoxy Group Position C-2Electron-donating group (EDG).[1] Increases electron density on the pyridine ring, potentially modifying metabolic stability compared to isonicotinic acid.
Physical State White/Off-white Crystalline PowderProne to electrostatic charging; high surface area increases inhalation risk.[1]
Structural Hazard Context

The pyridine ring is electron-deficient, but the 2-methoxy substituent modulates this.[1] However, the primary safety concern is the carboxylic acid (C-4) combined with the hydrochloride salt . Upon contact with the aqueous environment of the eye or respiratory tract, this compound generates a low-pH solution capable of protein denaturation.[1]

Part 2: Comprehensive Hazard Analysis

Standard SDSs often default to "Warning" for this class.[1] As a Senior Scientist, I advise treating the hydrochloride salt with "Danger" level precautions regarding eye exposure due to the rapid pH drop.

GHS Classification & Scientist’s Interpretation
Hazard ClassCodeStatementSenior Scientist's Operational Note
Skin Irritation H315 Causes skin irritationMoisture on skin (sweat) activates the acid.[1] Delayed burning sensation is common.[1]
Eye Irritation H319 Causes serious eye irritationCRITICAL: The HCl salt can cause damage faster than the free acid.[1] Treat as a potential corrosive (H318 equivalent) for PPE selection.[1]
STOT - SE H335 May cause respiratory irritationInhalation of micronized dust triggers immediate coughing/choking reflex due to acidic hydrolysis in the lungs.[1]
The "Hidden" Hazards
  • Hygroscopic Instability: HCl salts are avid water scavengers.[1] Improper storage leads to hydrolysis, clumping, and variable stoichiometry, which ruins quantitative accuracy in potency assays.

  • Exothermic Solubilization: Dissolving the HCl salt in water or methanol is exothermic.[1] In large-scale (>100g) preparations, this heat can flash-vaporize solvents if not controlled.[1]

Part 3: Risk Mitigation & Handling Protocols

Engineering Controls & PPE

Do not rely on standard lab coats alone.[1] The acidity of the salt requires barrier protection.[1]

  • Respiratory: Work strictly within a certified chemical fume hood (Face velocity > 0.5 m/s).[1] If working with open powder on a bench (discouraged), a P95/P100 respirator is mandatory.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended during weighing to prevent micro-pinhole exposure.

  • Ocular: Chemical splash goggles are superior to safety glasses.[1] The fine powder can bypass side shields.[1]

Protocol: Safe Weighing & Solubilization

This workflow minimizes static discharge and exposure.[1]

HandlingProtocol Start Start: Solid Handling Static Step 1: Neutralize Static (Use Ionizing Bar/Gun) Start->Static Prevents scattering Weigh Step 2: Weigh into Tared Vial (Inside Fume Hood) Static->Weigh Closed balance door Solvent Step 3: Add Solvent Slowly (Cold solvent preferred) Weigh->Solvent Downside of hood Dissolve Step 4: Vortex/Stir (Monitor for Heat) Solvent->Dissolve Exothermic check Neutralize Step 5: Buffer Adjustment (If required for Bioassay) Dissolve->Neutralize Prepare for use

Figure 1: Optimized workflow for handling acidic pyridine salts to prevent aerosolization and thermal excursions.

Experimental Causality: Why this matters?

In drug discovery (e.g., fragment-based screening), the protonation state affects binding affinity. Using the HCl salt without buffering will drop the assay pH, potentially leading to false positives (protein denaturation) or false negatives (ligand protonation preventing binding). Always verify pH after dissolving this salt.

Part 4: Emergency Response & Toxicology

Immediate Action Logic

In the event of exposure, the speed of dilution is the only factor that mitigates acid burns.

EmergencyResponse Exposure EXPOSURE EVENT Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhale Inhalation Exposure->Inhale ActionEye Flush 15+ mins Lift eyelids Consult Ophthalmologist Eye->ActionEye Immediate ActionSkin Remove clothing Wash with soap/water Apply emollient Skin->ActionSkin ActionInhale Fresh Air Oxygen if labored Monitor for edema Inhale->ActionInhale

Figure 2: Triage logic for acidic salt exposure. Note that eye exposure requires prolonged flushing due to the buffering capacity of the ocular tissue being overwhelmed by the HCl.

Part 5: Storage & Stability[1]

To maintain the integrity of 2-Methoxyisonicotinic acid hydrochloride for SAR (Structure-Activity Relationship) studies:

  • Desiccation: Store in a tightly sealed container with silica gel or molecular sieves. The HCl salt is hygroscopic.[1]

  • Temperature: Refrigeration (2-8°C) is recommended to slow decarboxylation or hydrolysis pathways over long durations (>6 months).[1]

  • Incompatibility: Segregate from strong oxidizing agents and strong bases .[1] Mixing with bases (e.g., NaOH) will generate heat and convert the salt back to the free acid, potentially precipitating it out of solution if the volume is low.

References

  • PubChem. (2025).[1] 2-Methoxynicotinic acid | C7H7NO3.[1][4] National Library of Medicine.[1] [Link]

  • ECHA. (2024).[1] C&L Inventory: 2-methoxyisonicotinic acid. European Chemicals Agency.[1] [Link]

Sources

Foundational

2-Methoxyisonicotinic acid hydrochloride pharmaceutical intermediates market

Pharmaceutical Scaffold for Kinase Inhibition and Epigenetic Modulation Executive Summary 2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0) has emerged as a critical pyridine building block in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmaceutical Scaffold for Kinase Inhibition and Epigenetic Modulation

Executive Summary

2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0) has emerged as a critical pyridine building block in modern medicinal chemistry. Unlike its parent compound, isonicotinic acid, the introduction of the 2-methoxy substituent provides a dual advantage: it blocks the metabolically labile 2-position against oxidative metabolism (e.g., by aldehyde oxidase) and modulates the electronic density of the pyridine ring, influencing the pKa of the carboxylic acid. This monograph details the synthesis, analytical characterization, and application of this intermediate in the development of NF-κB inducing kinase (NIK) inhibitors and WDR5 antagonists.

Part 1: Chemical Identity & Physicochemical Properties

The compound exists primarily as a white to off-white crystalline solid. The hydrochloride salt form is preferred in process chemistry due to its enhanced stability and solubility profile compared to the zwitterionic free acid.

PropertySpecification
IUPAC Name 2-Methoxy-4-pyridinecarboxylic acid hydrochloride
Common Name 2-Methoxyisonicotinic acid HCl
CAS Number (Salt) 774223-62-0
CAS Number (Free Acid) 105596-63-2
Molecular Formula C₇H₇NO₃[1][2][3] · HCl
Molecular Weight 189.60 g/mol (Salt); 153.14 g/mol (Free Acid)
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calc) ~3.8 (Carboxylic acid), ~2.1 (Pyridine nitrogen)
Melting Point 235–237 °C (Decomposition)
Part 2: Synthetic Process Chemistry

The industrial synthesis of 2-methoxyisonicotinic acid typically proceeds via nucleophilic aromatic substitution (


) of 2-chloroisonicotinic acid. This route is preferred over the oxidation of 2-methoxy-4-methylpyridine due to the high availability of the chlorinated precursor and the avoidance of harsh oxidizing agents like KMnO₄ or SeO₂ that generate hazardous waste.
Protocol: Methoxylation of 2-Chloroisonicotinic Acid

Reaction Principle: The electron-withdrawing carboxylic acid group at the 4-position activates the 2-chlorine towards nucleophilic attack by methoxide.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a glass-lined reactor with Methanol (10 vol) . Slowly add Sodium Metal (2.2 eq) under nitrogen flow to generate fresh Sodium Methoxide (NaOMe) in situ. Alternatively, use commercial 25% NaOMe in MeOH solution.

  • Addition: Cool the methoxide solution to 0–5 °C. Add 2-Chloroisonicotinic acid (1.0 eq) portion-wise. The reaction is exothermic; maintain internal temperature <10 °C.

  • Reflux: Heat the mixture to reflux (65 °C) for 12–16 hours. Monitor reaction progress via HPLC (Target: <0.5% starting material).

  • Workup: Distill off approximately 80% of the methanol. Dilute the residue with Water (5 vol) .

  • Acidification: Adjust pH to 3.0–3.5 using 6N HCl . The free acid will precipitate.

  • Salt Formation: Collect the solid, redissolve in 1,4-Dioxane , and bubble dry HCl gas (or add 4M HCl in Dioxane) until saturation.

  • Isolation: Filter the resulting hydrochloride salt, wash with cold diethyl ether, and dry under vacuum at 45 °C.

SynthesisWorkflow Start Start: 2-Chloroisonicotinic Acid Reaction Reaction: Reflux 65°C, 16h (SNAr Mechanism) Start->Reaction Reagent Reagent: NaOMe / MeOH (In-situ generation) Reagent->Reaction Quench Quench: Distill MeOH, Add Water Reaction->Quench IPC: <0.5% SM Acidification Acidification: pH 3.5 (Precipitate Free Acid) Quench->Acidification SaltForm Salt Formation: HCl/Dioxane Acidification->SaltForm Final Product: 2-Methoxyisonicotinic Acid HCl SaltForm->Final

Figure 1: Industrial synthesis workflow converting 2-chloroisonicotinic acid to the target hydrochloride salt.

Part 3: Pharmaceutical Applications[3][4][5][6][7]

This intermediate is a pharmacophore scaffold used to construct amide linkers in kinase inhibitors and epigenetic modulators.

1. NF-κB Inducing Kinase (NIK) Inhibitors

In the development of NIK inhibitors for autoimmune disorders (e.g., Systemic Lupus Erythematosus), the 2-methoxyisonicotinoyl moiety serves as a solvent-exposed "cap."

  • Mechanism: The pyridine nitrogen can form water-mediated hydrogen bonds in the ATP-binding pocket, while the methoxy group fills small hydrophobic sub-pockets, improving potency over the unsubstituted isonicotinamide.

  • Key Reaction: Amide coupling of 2-methoxyisonicotinic acid with 3-amino-pyrrolidine scaffolds using HATU/DIPEA.

2. WDR5 Antagonists (Epigenetic Targets)

WDR5 is a scaffolding protein essential for the assembly of the MLL1 complex, a target in mixed-lineage leukemia.

  • Application: Researchers have utilized 2-methoxyisonicotinic acid to synthesize "WIN-site" inhibitors.[4] The 2-methoxy group is critical for optimizing the vector of the amide bond, positioning the attached heteroaryl groups to displace the native WDR5-binding peptide.

  • Reference Compound: Compound 4s (2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative).

PharmaApplications cluster_NIK Kinase Inhibition cluster_WDR5 Epigenetics Intermediate 2-Methoxyisonicotinic Acid HCl NIK_Mech Mechanism: Solvent Front Cap Intermediate->NIK_Mech WDR5_Mech Mechanism: WIN-Site Displacement Intermediate->WDR5_Mech NIK_Target Target: NIK (Autoimmune) NIK_Mech->NIK_Target WDR5_Target Target: WDR5 (Leukemia) WDR5_Mech->WDR5_Target

Figure 2: Downstream integration of the scaffold into major drug discovery programs.

Part 4: Analytical Quality Control

Ensuring the purity of this intermediate is vital, as residual 2-chloroisonicotinic acid can act as a mutagenic impurity in downstream steps.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 270 nm (Pyridine absorption max).

  • Retention: The 2-methoxy derivative elutes later than the 2-chloro precursor due to the lipophilicity of the methoxy group.

NMR Interpretation (400 MHz, DMSO-d6)
  • δ 13.8 ppm (br s, 1H): Carboxylic acid proton.

  • δ 8.34 ppm (d, J=5.3 Hz, 1H): Proton at C6 (adjacent to Nitrogen).

  • δ 7.44 ppm (dd, 1H): Proton at C5.

  • δ 7.25 ppm (s, 1H): Proton at C3 (Shielded by methoxy).

  • δ 3.88 ppm (s, 3H): Methoxy group (Diagnostic peak).

Part 5: Handling & Stability
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

  • Safety: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

  • Incompatibility: Avoid contact with strong oxidizing agents. The free acid may decarboxylate at temperatures >230 °C.

References
  • Synthesis & Process: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[6][7][8] Journal of Chemical Research, 2019.

  • Kinase Inhibitors: Li, H., et al. "Small Molecule Inhibitors of NF-kB Inducing Kinase." European Patent EP 3976597 B1, 2020.

  • Epigenetic Targets: Grebien, F., et al. "Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors." Journal of Medicinal Chemistry, 2015.

  • Radioligands: Mach, R. H., et al. "Alpha-synuclein ligands." US Patent Application US20190256492A1, 2019.

  • Safety Data: TCI Chemicals. "Safety Data Sheet: 2-Methoxyisonicotinic Acid." TCI Global, 2025.

Sources

Protocols & Analytical Methods

Method

Optimized reflux conditions for 2-Methoxyisonicotinic acid hydrochloride derivatives

An In-Depth Guide to the Synthesis of 2-Methoxyisonicotinic Acid Hydrochloride Derivatives Under Optimized Reflux Conditions This application note serves as a comprehensive technical guide for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Methoxyisonicotinic Acid Hydrochloride Derivatives Under Optimized Reflux Conditions

This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the optimized reflux conditions for the synthesis of 2-methoxyisonicotinic acid and its derivatives, crucial intermediates in the development of novel therapeutics. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers practical insights into reaction optimization, and presents robust, step-by-step protocols designed for reproducibility and high yield.

Introduction: The Significance of 2-Methoxyisonicotinic Acid Derivatives

Pyridine-based compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] Among these, 2-methoxyisonicotinic acid and its analogues are particularly valuable as versatile building blocks and intermediates. Their utility stems from the strategic placement of the methoxy and carboxylic acid groups on the pyridine ring, which allows for diverse downstream functionalization in the synthesis of complex target molecules, including anti-inflammatory agents and antibiotics.[3][4][5]

The synthesis of these derivatives typically relies on a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for functionalizing electron-deficient aromatic rings. This guide focuses on optimizing this transformation using reflux conditions, a common, scalable, and efficient method for conducting chemical reactions at a constant, elevated temperature.

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The successful synthesis of 2-methoxyisonicotinic acid from its chlorinated precursor is a classic example of the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction.

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[6] This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, rendering them susceptible to attack by nucleophiles.[7][8][9]

The reaction proceeds in two key steps:

  • Nucleophilic Addition: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position, which bears the chloride leaving group. This addition disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9] This step is typically the rate-determining step of the reaction.[9]

  • Elimination of Leaving Group: Aromaticity is restored as the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex, yielding the final 2-methoxy substituted pyridine product.[7][10]

The stability of the Meisenheimer intermediate is crucial. For attack at the 2- or 4-position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. This explains why nucleophilic substitution on pyridines occurs regioselectively at these positions.[8][9]

SNAr_Mechanism Figure 1: Ssubscript{N}Ar Mechanism for Methoxylation cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R 2-Chloroisonicotinic Acid Derivative I Meisenheimer Complex (Resonance Stabilized) R->I Addition Nu +  CHsubscript{3}Osuper{-}Nasuper{+} P 2-Methoxyisonicotinic Acid Derivative I->P Elimination (Restores Aromaticity) LG +  NaCl

Caption: Figure 1: SNAr Mechanism for Methoxylation

Optimizing Reflux Conditions: A Multi-Parameter Approach

Achieving a high yield of the desired product requires careful consideration of several interconnected reaction parameters. Refluxing the reaction mixture in a suitable solvent is a robust method to provide the necessary thermal energy to overcome the activation barrier of the rate-limiting step.

Key Parameters for Optimization:
  • Starting Material: The most common precursor is 2-chloroisonicotinic acid or its corresponding ester (e.g., methyl 2-chloroisonicotinate). Starting with the ester is often advantageous as it can prevent unwanted side reactions involving the acidic carboxylic group and the basic methoxide nucleophile. The esterification of 2-chloronicotinic acid is a high-yield preliminary step.[3][4]

  • Nucleophile and Base: Sodium methoxide (NaOMe) is the reagent of choice, serving as the source of the methoxide nucleophile. It is typically used in excess to ensure the complete consumption of the starting material. Commercial solutions of NaOMe in methanol are convenient, but for moisture-sensitive reactions, it can be freshly prepared from sodium metal and anhydrous methanol.

  • Solvent: Anhydrous methanol is the ideal solvent. It readily dissolves the sodium methoxide and the starting material, and its boiling point (approx. 65 °C) provides a suitable reflux temperature for the reaction to proceed at a reasonable rate without thermal degradation. Using methanol also follows Le Châtelier's principle, as it is the conjugate acid of the nucleophile, pushing the equilibrium towards the product.

  • Temperature and Reaction Time: Heating the mixture to reflux ensures a constant and sufficiently high temperature. Reaction progress should be monitored diligently using Thin Layer Chromatography (TLC) to determine the point of completion, which typically ranges from 2 to 12 hours.[2][11][12] Prolonged heating after the starting material has been consumed can lead to the formation of byproducts.

Comparative Data on Reflux Conditions for Pyridine Derivatives

The following table summarizes various reflux conditions used for the synthesis of substituted pyridine derivatives, providing a valuable reference for optimizing the synthesis of 2-methoxyisonicotinic acid.

SubstrateReagents/BaseSolventTime (h)Temp (°C)Yield (%)Reference
2-chloronicotinic acid2-methyl-3-trifluoromethylanilineNone (Solvent-free)2.512096[5]
Methyl nicotinateHydrazine hydrateEthanol8-12RefluxN/A[12]
2-chloro-3-cyanopyridineMorpholineN/AN/AN/AN/A[13]
Pyridine-urea precursorNH₄OAc, AcOHAcetic Acid4RefluxN/A[2]
(R,S)-carboxamideBromobutane, Na₂CO₃Ethanol57593[14]
Threonine derivativeHClMethanol2Reflux98[11]

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of 2-methoxyisonicotinic acid hydrochloride.

Experimental_Workflow Figure 2: Overall Experimental Workflow Start Start: Methyl 2-chloroisonicotinate Step1 Step 1: Nucleophilic Substitution (NaOMe, Methanol, Reflux) Start->Step1 Monitor1 Monitor by TLC Step1->Monitor1 Monitor1->Step1 Incomplete Workup1 Work-up & Purification (Quench, Extract, Concentrate) Monitor1->Workup1 Complete Intermediate Intermediate: Methyl 2-methoxyisonicotinate Workup1->Intermediate Step2 Step 2: Saponification (NaOH, H₂O/MeOH, Reflux) Intermediate->Step2 Monitor2 Monitor by TLC Step2->Monitor2 Monitor2->Step2 Incomplete Workup2 Work-up & Purification (Acidify, Filter, Dry) Monitor2->Workup2 Complete Product Product: 2-Methoxy- isonicotinic Acid Workup2->Product Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) Product->Step3 FinalProduct Final Product: 2-Methoxyisonicotinic Acid Hydrochloride Step3->FinalProduct

Caption: Figure 2: Overall Experimental Workflow

Protocol 1: Synthesis of Methyl 2-methoxyisonicotinate

This protocol details the SNAr reaction to replace the 2-chloro group with a methoxy group.

Materials:

  • Methyl 2-chloroisonicotinate

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel), mobile phase (e.g., 30% Ethyl Acetate in Hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).

  • Nucleophile Addition: While stirring, add sodium methoxide solution (1.5 eq) to the flask at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress every hour using TLC. The product spot should be less polar than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl until the pH is approximately 7-8.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the remaining aqueous residue with ethyl acetate (3x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude methyl 2-methoxyisonicotinate is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Saponification to 2-Methoxyisonicotinic Acid

This protocol describes the hydrolysis of the ester to the desired carboxylic acid.

Materials:

  • Crude methyl 2-methoxyisonicotinate

  • Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol/Water solvent mixture (e.g., 1:1)

  • 1 M Hydrochloric acid (HCl)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Setup: Dissolve the crude methyl 2-methoxyisonicotinate (1.0 eq) in a mixture of methanol and water in a round-bottom flask.

  • Hydrolysis: Add NaOH (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly acidify the mixture with 1 M HCl. The product will precipitate as a white solid as the isoelectric point is reached (typically pH 3-4).[15]

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then a small amount of cold methanol to remove residual impurities.

    • Dry the solid under vacuum to yield pure 2-methoxyisonicotinic acid.

Protocol 3: Formation of the Hydrochloride Salt

Materials:

  • 2-Methoxyisonicotinic acid

  • Anhydrous diethyl ether or dioxane

  • 2 M HCl solution in diethyl ether or 4 M HCl in dioxane

Procedure:

  • Dissolution: Suspend the purified 2-methoxyisonicotinic acid in anhydrous diethyl ether.

  • Precipitation: While stirring vigorously, add a solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate will form immediately.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration, wash with fresh diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Safety and Handling Precautions

Adherence to safety protocols is non-negotiable. All manipulations should be performed inside a certified chemical fume hood.

  • Sodium Methoxide (NaOMe): Highly flammable, corrosive, and toxic. It reacts violently with water.[16] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[17][18][19] Handle solid NaOMe in a glovebox and solutions under an inert atmosphere.

  • Methanol: Flammable and toxic upon inhalation, ingestion, or skin contact.

  • 2-Chloroisonicotinic Acid Derivatives: Potential irritants. Avoid inhalation of dust and direct contact with skin and eyes.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[17][19] For fires involving sodium methoxide, use a dry powder extinguisher (Class D); do not use water.[16][18]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for addressing common issues.

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Problem: Low or No Product Formation (Step 1) Q1 Is Starting Material (SM) Consumed (by TLC)? Start->Q1 A1_Yes SM Consumed, but No Product Formed Q1->A1_Yes Yes A1_No SM Remains Unchanged Q1->A1_No No C2 1. Product Degradation 2. Incorrect Work-up 3. Product is water-soluble A1_Yes->C2 Possible Causes C1 1. Inactive NaOMe (hydrolyzed) 2. Insufficient Temperature 3. Wet Solvent/Glassware A1_No->C1 Possible Causes S1 Solutions: - Use fresh, anhydrous NaOMe solution. - Ensure mixture is actively refluxing. - Use flame-dried glassware and  anhydrous solvents. C1->S1 S2 Solutions: - Re-run, stopping reaction sooner. - Check pH during quench; avoid  strong acid. - Saturate aqueous layer with NaCl  before extraction. C2->S2

Caption: Figure 3: Troubleshooting Decision Tree

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Stack Exchange. [Link]

  • Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. (n.d.). Filo. [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. [Link]

  • Mechanism for the reaction of methoxide ion with 4-chloropyridine. (n.d.). Vaia. [Link]

  • SODIUM METHOXIDE Safety Data Sheet. (n.d.). Sdfine. [Link]

  • SODIUM METHOXIDE, 30% in methanol Safety Data Sheet. (2016). Gelest, Inc. [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines. (2023). RSC Publishing. [Link]

  • Synthesis of target pyridine-ureas. (n.d.). ResearchGate. [Link]

  • Reagents and conditions for synthesis. (n.d.). ResearchGate. [Link]

  • Reinvestigation of the structure-activity relationships of isoniazid. (n.d.). PMC. [Link]

  • Selective Para-Vinylation of Cyano-Pyrazine. (2026). American Chemical Society. [Link]

  • Process for preparing isonicotinic acid. (1956).
  • Discussion on reaction temperature and conditions. (2021). Reddit. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. (n.d.). MDPI. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2012). Medicinal Chemistry Research. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. (2004).
  • Synthesis of some 2-aminonicotinic acid derivatives. (1975). PubMed. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). MDPI. [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives. (2017). PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-Methoxyisonicotinic acid hydrochloride in DMSO

Technical Support Center: 2-Methoxyisonicotinic Acid Hydrochloride Topic: Solubility Optimization in Dimethyl Sulfoxide (DMSO) Compound CAS: 105596-63-2 (General reference for parent/salt forms) Target Audience: Medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxyisonicotinic Acid Hydrochloride

Topic: Solubility Optimization in Dimethyl Sulfoxide (DMSO) Compound CAS: 105596-63-2 (General reference for parent/salt forms) Target Audience: Medicinal Chemists, Structural Biologists, and HTS Managers.

Introduction: The Solvation Challenge

2-Methoxyisonicotinic acid hydrochloride presents a classic solubility paradox common in fragment-based drug discovery. While the pyridine core is moderately lipophilic, the hydrochloride salt form creates a high-lattice-energy crystal structure.

The Core Issue: DMSO is a polar aprotic solvent. While it effectively solvates the organic cation (the protonated pyridine), it poorly solvates the chloride anion (


) due to a lack of hydrogen bond donors. This "naked anion" effect, combined with the strong ionic lattice of the salt, often results in persistent cloudiness or microprecipitation, particularly at concentrations 

.

This guide provides a tiered troubleshooting approach, moving from physical methods to chemical modification.

Module 1: Solubility Data & Benchmarks

Note: Solubility is temperature-dependent. Data below reflects empirical observations for pyridine-carboxylic acid salts.

Solvent SystemEstimated Max Solubility (

)
StabilityApplication
Pure DMSO (Anhydrous) 2 – 5 mg/mLHighChemical Libraries / Storage
DMSO + Heat (

)
10 – 15 mg/mLModerateImmediate Reaction Setup
DMSO + 5%


Low (Hydrolysis Risk)Biological Assays (Immediate Use)
DMSO + 1.1 eq. TEA

HighNMR / Chemical Synthesis

Module 2: Troubleshooting Workflow (Decision Tree)

If your solution is cloudy or contains visible particulates, follow this logic flow to resolve the issue without degrading the sample.

SolubilityProtocol Start Start: Solid Compound (HCl Salt) Target Target Concentration? Start->Target LowConc < 5 mg/mL Target->LowConc HighConc > 10 mg/mL Target->HighConc MethodA Method A: Standard Dissolution LowConc->MethodA MethodB Method B: Thermal Shift (45°C + Sonication) HighConc->MethodB CheckA Clear Solution? MethodA->CheckA CheckA->MethodB No (Cloudy) Success Proceed to Assay CheckA->Success Yes CheckB Clear Solution? MethodB->CheckB MethodC Method C: In-Situ Neutralization (Add Organic Base) CheckB->MethodC No (Precipitate) CheckB->Success Yes MethodC->Success Stop Stop: Check Purity/Salt Form

Figure 1: Step-by-step decision matrix for solubilizing 2-Methoxyisonicotinic acid HCl.

Module 3: Detailed Experimental Protocols

Protocol A: Thermal Shift & Sonication (The Physical Approach)

Best for: Concentrations


 where chemical additives are forbidden.
  • Desiccation: Ensure the solid is dry. Hygroscopic HCl salts absorb atmospheric water, which can paradoxically cause "gumming" in DMSO.

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    ) to the vial.
    
  • Vortex: Vortex at max speed for 30 seconds.

  • Sonication: Place in a bath sonicator (avoid probe sonicators to prevent aerosolization) at ambient temperature for 10 minutes.

  • Thermal Shift: If undissolved, warm the bath to

    
     (do not exceed 
    
    
    
    to avoid pyridine degradation). Sonicate for an additional 10 minutes.
Protocol B: In-Situ Neutralization (The Chemical Approach)

Best for: High concentrations (


), NMR samples, or chemical reactions.
Mechanism: This converts the insoluble HCl salt into the more soluble free acid or organic salt form directly in the vial.
  • Calculate the molar amount of your compound (

    
    ).
    
  • Add DMSO to reach 90% of your target volume.

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

    • Ratio:

      
       equivalents of base per 
      
      
      
      equivalent of HCl salt.
    • Why: The base scavenges the HCl, breaking the rigid crystal lattice. The resulting triethylammonium chloride is soluble in DMSO, as is the free isonicotinic acid.

  • Vortex briefly. The solution should clarify almost instantly.

  • Dilute to final volume with DMSO.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does adding water clarify the solution, but you recommend against it? A: Adding 5-10% water breaks the ionic lattice because water is excellent at solvating the chloride anion (unlike DMSO). However, water in DMSO promotes hydrolysis of the methoxy group or the carboxylic acid over time.

  • Verdict: Only use water/DMSO mixtures if the solution will be used within 24 hours. For library storage, use Protocol B (Organic Base).

Q2: Can I use this stock solution for cell-based assays? A: Yes, but be mindful of the additives.

  • If you used Protocol A (Pure DMSO): Safe, provided the final DMSO concentration on cells is

    
    .[1]
    
  • If you used Protocol B (TEA): Triethylamine is toxic to cells. Ensure the final dilution factor is high enough (e.g., 1:1000) that the TEA concentration is negligible, or use Sodium Hydroxide (1M aq) as the neutralizing agent instead of TEA, assuming the small water content is acceptable.

Q3: The solution is clear, but I see a "swirl" or "schlieren" lines. Is it dissolved? A: Yes. DMSO has a high viscosity and refractive index. When mixing with a solute, these refractive lines are normal. Vortex until the solution is optically homogeneous.

Q4: How do I verify the salt hasn't degraded during heating? A: Run a standard LC-MS. The parent ion


 for 2-Methoxyisonicotinic acid is approx 154.1 Da . If you see a peak at 140 Da , you may have hydrolyzed the methoxy group (demethylation), though this usually requires strong acid/heat, not just 

.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link]

    • Authoritative source for DMSO solubility parameters and inorganic salt behavior.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Foundational text on how counter-ions (HCl vs Free Acid) affect solubility in organic solvents.
  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics, 275(1-2), 1-12. Describes standard solubility protocols for drug-like heterocycles.
  • General reference for physical properties of isonicotinic acid deriv

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxyisonicotinic Acid Hydrochloride

Welcome to the technical support center for the synthesis and purification of 2-Methoxyisonicotinic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methoxyisonicotinic Acid Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter.

FAQ 1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

Answer:

A persistent color in your 2-Methoxyisonicotinic acid hydrochloride is typically indicative of high-molecular-weight organic impurities or trace amounts of metal contaminants. These impurities often arise from side reactions or degradation of starting materials and reagents under the reaction conditions. In the synthesis of pyridine derivatives, colored impurities can sometimes be challenging to remove due to their similar properties to the target compound.[1]

Causality:

  • Oxidative Degradation: Pyridine rings can be susceptible to oxidation, leading to colored byproducts.

  • Incomplete Reactions: The presence of unreacted starting materials or intermediates can lead to the formation of colored adducts upon workup or storage.

  • Charring: Localized overheating during solvent removal can cause decomposition and the formation of tarry, colored substances.

Troubleshooting Protocol: Decolorization

  • Activated Carbon (Charcoal) Treatment: This is the most common and effective method for removing colored impurities through adsorption.[2]

    • Step 1: Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or water).

    • Step 2: Add a small amount of activated carbon (typically 1-2% w/w of your compound).

    • Step 3: Heat the suspension gently for 5-10 minutes with stirring. Avoid boiling, as this can cause bumping.

    • Step 4: Perform a hot gravity filtration to remove the charcoal.[2] It is crucial to keep the solution hot during filtration to prevent premature crystallization of your product on the filter paper.

    • Step 5: Allow the filtered, decolorized solution to cool slowly for recrystallization.

  • Recrystallization: If the color is faint, a simple recrystallization without charcoal may be sufficient. The colored impurities may remain in the mother liquor.[3][4]

FAQ 2: HPLC analysis of my product shows a broad peak or significant peak tailing. How can I resolve this?

Answer:

Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives via HPLC.[5] This is primarily due to strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases (like C18 columns).[5] This interaction leads to poor peak shape and can mask the presence of closely eluting impurities.

Causality:

  • Silanol Interactions: The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic Si-OH groups on the stationary phase, causing a secondary retention mechanism that results in peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, also leading to peak distortion.[5]

Troubleshooting Protocol: Improving HPLC Peak Shape

A systematic approach is required to improve the peak shape for your 2-Methoxyisonicotinic acid hydrochloride analysis.

ParameterRecommended ActionRationale
Mobile Phase pH Lower the mobile phase pH to around 2.5-3.0 using a buffer (e.g., 10-20 mM phosphate or formate buffer).[5]Protonating the residual silanol groups on the silica surface minimizes their interaction with the basic pyridine analyte.[5]
Mobile Phase Additive Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[5]TEA preferentially interacts with the active silanol sites, effectively shielding them from your compound.[5]
Stationary Phase Switch to a column with a different stationary phase, such as a phenyl, cyano, or a modern end-capped C18 column.These phases offer different interaction mechanisms and can reduce silanol interactions.
Sample Concentration Dilute your sample and reinject.This helps to rule out column overload as the cause of peak tailing.[5]
FAQ 3: I am struggling to achieve high purity (>99.5%) by recrystallization alone. What are my options?

Answer:

While recrystallization is a powerful purification technique for solids, it may be insufficient if impurities co-crystallize with the product or have very similar solubility profiles.[3][4] This is a known challenge in the purification of pyridine derivatives, where impurities can share very similar physical and chemical properties with the desired product.[1]

Causality:

  • Similar Polarity Impurities: Structurally similar impurities, such as regioisomers (e.g., 2-methoxy-nicotinic acid) or precursors, will have similar solubility and may not be effectively removed by recrystallization.

  • Formation of a Solid Solution: In some cases, the impurity can be incorporated into the crystal lattice of the desired compound.

Troubleshooting Workflow: Advanced Purification

When a single recrystallization is insufficient, a multi-step purification strategy is necessary.

start Crude Product (Purity < 99.5%) recrystallization Step 1: Recrystallization (Select optimal solvent) start->recrystallization purity_check1 HPLC Purity Check recrystallization->purity_check1 success Product > 99.5% Purity purity_check1->success Yes chromatography Step 2: Flash Column Chromatography purity_check1->chromatography No fractions Collect & Analyze Fractions (TLC or HPLC) chromatography->fractions combine Combine Pure Fractions & Evaporate fractions->combine recrystallization2 Step 3: Final Recrystallization (Polishing Step) combine->recrystallization2 purity_check2 Final Purity & Characterization (HPLC, NMR, MS) recrystallization2->purity_check2 purity_check2->success Purity Confirmed

Caption: Workflow for multi-step purification.

Detailed Protocols:

  • Flash Column Chromatography: This technique is excellent for separating compounds with different polarities.[6][7]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used for pyridine derivatives.[6][7] You may need to add a small amount of acetic acid or triethylamine to the eluent to improve the peak shape and prevent streaking on the column.

    • Procedure:

      • Adsorb your crude product onto a small amount of silica gel.

      • Load the dried silica onto a pre-packed column.

      • Elute the column with an increasing gradient of the polar solvent.

      • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Recrystallization (Polishing): After chromatography, a final recrystallization is often performed to remove any remaining trace impurities and to obtain a highly crystalline final product.[2][3]

FAQ 4: What are the best analytical techniques to confirm the purity of my final product?

Answer:

A combination of analytical techniques should be used to establish the purity and identity of your 2-Methoxyisonicotinic acid hydrochloride. Relying on a single method is not sufficient for quality control in a drug development setting.[8]

Analytical TechniquePurposeKey Information Provided
HPLC with UV detection Primary Purity Assessment: Quantifies the main compound relative to impurities.[8][]Provides purity as a percentage (area % method).[8] Can detect non-volatile organic impurities.
NMR Spectroscopy (¹H and ¹³C) Structural Confirmation & Impurity ID: Confirms the chemical structure of the desired product.Can identify and quantify residual solvents and structurally similar impurities. Quantitative NMR (qNMR) can determine purity without a reference standard.[10]
Mass Spectrometry (MS) Molecular Weight Confirmation: Confirms the molecular weight of the product and helps in identifying unknown impurities.Provides the mass-to-charge ratio (m/z) of the parent ion and fragmentation patterns. Often coupled with HPLC (LC-MS) for impurity profiling.[11]
Gas Chromatography (GC) Residual Solvent & Volatile Impurity Analysis: Quantifies volatile impurities.[][12]Essential for detecting and quantifying residual solvents from the synthesis and purification steps.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a starting point for developing a validated HPLC method for purity analysis.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve a known amount of your compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

  • Data Analysis: Purity is calculated using the area percent method.[8]

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation a Weigh Sample b Dissolve in Mobile Phase a->b c Filter (0.45 µm) b->c d Inject onto RP-HPLC System c->d e Separate on C18 Column d->e f Detect by UV e->f g Integrate Peak Areas f->g h Calculate Purity (% Area) g->h

Caption: General workflow for HPLC purity analysis.[8]

References
  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Eurofins. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Methoxyisonicotinic Acid 98.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • IJNRD. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxynicotinic acid. Retrieved from [Link]

  • ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2-Methoxyisonicotinic Acid HCl vs. 2-Chloronicotinic Acid

Executive Summary: The "Scaffold" vs. The "Transformer" In medicinal chemistry, the choice between 2-Methoxyisonicotinic acid HCl and 2-Chloronicotinic acid is rarely about simple substitution; it is a strategic decision...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold" vs. The "Transformer"

In medicinal chemistry, the choice between 2-Methoxyisonicotinic acid HCl and 2-Chloronicotinic acid is rarely about simple substitution; it is a strategic decision regarding the synthetic lifecycle of the molecule.[1]

  • 2-Chloronicotinic Acid is a "Transformer." It is an electrophilic building block designed for diversification.[1] The C2-chlorine is a reactive handle, primed for displacement (

    
    ) or metal-catalyzed cross-coupling to install new vectors.
    
  • 2-Methoxyisonicotinic Acid HCl is a "Scaffold." The C2-methoxy group is generally intended to remain as a stable structural feature (a hydrogen-bond acceptor).[1] The molecule is selected when the C2 position is already "capped," and the primary synthetic focus is derivatizing the C4 carboxylic acid.[1]

This guide analyzes the divergent reactivity profiles driven by electronic effects (resonance vs. induction) and steric positioning (ortho- vs. para-substitution).[1]

Structural & Electronic Landscape

The reactivity differences stem from two fundamental structural disparities: the nature of the C2 substituent and the regiochemistry of the carboxylic acid.[1]

Feature2-Methoxyisonicotinic Acid HCl2-Chloronicotinic Acid
Core Structure Pyridine-4-carboxylic acid (Isonicotinic)Pyridine-3-carboxylic acid (Nicotinic)
C2 Substituent Methoxy (-OMe): Strong EDG (Resonance)Chlorine (-Cl): EWG (Induction) + LG
Acid Position C4 (Para to N, Meta to C2)C3 (Meta to N, Ortho to C2)
Electronic State Deactivated ring (electron-rich)Activated ring (electron-poor at C2/C4/C6)
Steric Environment Open (Acid is distal from OMe)Hindered (Acid is adjacent to Cl)
Visualizing the Electronic & Steric Flow

The following diagram illustrates the conflicting electronic pressures and steric environments.

G node_cl 2-Chloronicotinic Acid (Reactive Core) snar SnAr Susceptibility (High) node_cl->snar C2-Cl Activation (Inductive) steric Steric Hindrance (High at C3-COOH) node_cl->steric Ortho-Effect node_ome 2-Methoxyisonicotinic Acid (Stable Scaffold) stable Ring Deactivation (Resonance) node_ome->stable C2-OMe Donation open Steric Access (Open at C4-COOH) node_ome->open Meta-Positioning

Figure 1: Divergent electronic and steric properties defining the reactivity of the two isomers.

Module A: Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. The pyridine nitrogen renders the C2 and C4 positions electrophilic.[1] However, the leaving group ability and substituent effects dictate the outcome.[1]

2-Chloronicotinic Acid: High Reactivity

The chlorine atom at C2 is highly activated by the adjacent ring nitrogen.[1] Nucleophiles (amines, thiols, alkoxides) readily displace the chloride.[1]

  • Mechanism: Addition-Elimination (

    
    ).[1]
    
  • Key Insight: The reaction is often faster if the carboxylic acid is esterified first to prevent carboxylate formation (which donates electrons and deactivates the ring), though direct reaction on the acid is possible using excess nucleophile or heat.[1]

2-Methoxyisonicotinic Acid: Low Reactivity

The methoxy group is a poor leaving group.[1] Furthermore, the oxygen atom donates electron density into the ring via resonance, making the ring less electrophilic.[1]

  • Stability: The -OMe group is stable to standard basic nucleophiles.[1]

  • Risk: Harsh acidic conditions (e.g., HBr, HI, or

    
    ) can cause demethylation, converting the molecule to the corresponding pyridone  (2-hydroxyisonicotinic acid tautomer).[1]
    
Comparative Protocol: Reaction with Benzylamine
  • Scenario: Attempting to install a benzylamine group at C2.

PrecursorConditionsOutcomeMechanism
2-Cl-Nicotinic Benzylamine (2.5 eq), 120°C, neat or in n-BuOHProduct: 2-(Benzylamino)nicotinic acid (High Yield)

Displacement of Cl
2-OMe-Isonicotinic Benzylamine (2.5 eq), 120°CNo Reaction (Recovery of SM)Methoxy is a poor LG; Ring deactivated

Module B: Carboxylic Acid Derivatization (Amide Coupling)[1][2]

When the goal is to react the carboxylic acid (e.g., to form an amide), the regiochemistry (C3 vs. C4) becomes the critical factor.[1]

The "Ortho Effect" in 2-Chloronicotinic Acid

The C3-carboxylic acid is flanked by the C2-chlorine. This creates significant steric hindrance.[1]

  • Challenge: Bulky coupling reagents (e.g., HATU) or bulky amines may struggle to access the carbonyl carbon.[1]

  • Side Reaction: Activation of the acid can sometimes lead to cyclization or slower kinetics due to the proximity of the chlorine lone pairs (field effects).[1]

The "Open Access" in 2-Methoxyisonicotinic Acid

The C4-carboxylic acid is spatially removed from the C2-methoxy group.

  • Advantage: Amide coupling proceeds with kinetics similar to benzoic acid.[1]

  • HCl Salt Factor: Since this reagent is supplied as the Hydrochloride salt, neutralization is mandatory .[1] Failure to add at least 1 equivalent of base (DIPEA/TEA) to neutralize the HCl before adding the coupling reagent will result in zero yield (protonation of the amine nucleophile or quenching of the carbodiimide).[1]

Experimental Workflow: Amide Coupling

The following diagram details the critical process difference regarding the HCl salt and steric considerations.

Protocol cluster_0 2-Methoxyisonicotinic Acid HCl cluster_1 2-Chloronicotinic Acid node_A Start: HCl Salt node_B Step 1: Neutralization Add DIPEA (1.0-2.0 eq) node_A->node_B node_C Step 2: Activation Add HATU/DMF node_B->node_C node_D Product: Amide (High Yield) Fast Kinetics node_C->node_D node_X Start: Free Acid node_Y Step 1: Activation Add HATU/DMF node_X->node_Y node_Z Step 2: Amine Addition (May require heat/time) node_Y->node_Z node_W Product: Amide (Variable Yield) Slower due to Sterics node_Z->node_W

Figure 2: Workflow comparison highlighting the neutralization step for the HCl salt and steric implications.

Module C: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

2-Chloronicotinic Acid
  • Reactivity: The C2-Cl bond is active for Pd-catalyzed coupling, though less reactive than C2-Br or C2-I.

  • Catalyst Choice: Requires electron-rich, bulky ligands (e.g.,

    
    , XPhos-Pd-G2) to facilitate oxidative addition into the C-Cl bond [1].
    
  • Competition: If the carboxylic acid is free, it can poison the catalyst.[1] It is standard practice to protect the acid as an ester (methyl or tert-butyl) before attempting Suzuki coupling at C2.[1]

2-Methoxyisonicotinic Acid[3][4][5][6][7]
  • Reactivity: Inert.[1] The C2-OMe bond does not undergo oxidative addition under standard Suzuki conditions.[1]

  • Utility: This molecule is used when the biaryl connection is not desired at the pyridine ring, or is formed via the acid handle.[1]

Validated Experimental Protocols

Protocol A: Amination of 2-Chloronicotinic Acid [2]

Objective: Synthesis of 2-(phenylamino)nicotinic acid.

  • Setup: Charge a pressure vial with 2-chloronicotinic acid (1.0 eq) and Aniline (2.0 eq).

  • Solvent: Add water (green chemistry approach) or n-Butanol.[1]

  • Base: Add

    
     (1.1 eq) if using water; not strictly necessary in neat amine but improves yield.[1]
    
  • Reaction: Heat to 100–130°C for 4–12 hours.

  • Workup: Acidify with 1M HCl to pH 3–4. The product precipitates.[1] Filter and wash with cold water.[1]

    • Note: The electron-withdrawing COOH group at C3 aids this reaction despite the steric bulk.[1]

Protocol B: Amide Coupling of 2-Methoxyisonicotinic Acid HCl

Objective: Coupling with a primary amine (


).
  • Dissolution: Dissolve 2-methoxyisonicotinic acid HCl (1.0 eq) in DMF (0.1 M).

  • Neutralization (Critical): Add DIPEA (2.5 eq).

    • Why 2.5 eq? 1.0 eq to neutralize the HCl salt, 1.0 eq to neutralize the carboxylic acid during activation, and 0.5 eq excess to maintain basicity for the amine.[1]

  • Activation: Add HATU (1.1 eq). Stir for 5 minutes.

  • Coupling: Add amine (

    
    , 1.1 eq). Stir at RT for 1–2 hours.[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (remove acids) and Brine.
    

Summary of Physical Properties

Property2-Methoxyisonicotinic Acid HCl2-Chloronicotinic Acid
MW 189.60 (salt) / 153.14 (free)157.55
Solubility Water (High), DMSO, MeOHDMSO, DMF, EtOH (Low in water)
pKa (Acid) ~3.5 (Estimated)2.56 (Inductive effect of Cl lowers pKa)
Handling Hygroscopic solid. Store desiccated.Stable solid.[1] Irritant.

References

  • Suzuki Reaction on Pyridyl Chlorides: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • SnAr of 2-Chloronicotinic Acid: Wang, C., et al. (2010).[1] Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. Green Chemistry Letters and Reviews. Link[1]

  • Steric Hindrance in Amide Coupling: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • 2-Methoxyisonicotinic Acid Properties: PubChem Compound Summary for CID 708093 (Isomer Reference). Link

Sources

Comparative

Bioactivity comparison of 2-Methoxyisonicotinic acid derivatives vs isosteres

This guide provides an in-depth technical comparison of 2-Methoxyisonicotinic acid derivatives versus their phenyl and heterocyclic isosteres, focusing on bioactivity, physicochemical properties, and experimental validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methoxyisonicotinic acid derivatives versus their phenyl and heterocyclic isosteres, focusing on bioactivity, physicochemical properties, and experimental validation in drug discovery.

Executive Summary

2-Methoxyisonicotinic acid (2-MINA) serves as a critical pharmacophore in modern medicinal chemistry, particularly in the design of P2X7 receptor antagonists , DHODH inhibitors , and Kinase inhibitors . Its structural value lies in the unique combination of the pyridine nitrogen (a specific hydrogen bond acceptor) and the 2-methoxy group (providing steric bulk and lipophilic modulation).

When compared to its classical isostere, 2-methoxybenzoic acid , the 2-MINA scaffold consistently demonstrates superior metabolic stability and target affinity in binding pockets that require a water-mediated or direct hydrogen bond acceptor. This guide dissects the structure-activity relationships (SAR) that drive this performance difference.

Structural Analysis & Isosteric Rationale

The transition from a phenyl ring (benzoic acid) to a pyridine ring (isonicotinic acid) is a classic "bioisosteric replacement." However, the addition of the 2-methoxy group creates a privileged scaffold with distinct electronic properties.

Comparative Scaffold Analysis
Feature2-Methoxyisonicotinic Acid (Target)2-Methoxybenzoic Acid (Isostere)2-Aminopyridine (Bioisostere)
Core Structure Pyridine (Heterocycle)Benzene (Carbocycle)Pyridine (Heterocycle)
H-Bond Acceptor Yes (Pyridine N)NoYes (Pyridine N)
H-Bond Donor NoNoYes (Exocyclic Amine)
pKa (Acid) ~4.0 (Electron deficient ring)~4.1N/A (Basic amine)
LogP (Lipophilicity) Lower (More polar)HigherModerate
Metabolic Liability Low (N-oxide formation possible)High (Oxidative metabolism)Moderate
Mechanism of Action: The "Unhappy Water" Displacement

In many crystal structures (e.g., P2X7 or Kinase active sites), a water molecule often bridges the ligand and the protein backbone.

  • Phenyl Isostere: The benzene ring cannot H-bond with this water or the protein residue, often leading to a "hydrophobic collapse" or weaker van der Waals interactions.

  • Pyridine Isostere (2-MINA): The pyridine nitrogen can either displace the "unhappy" (high energy) water molecule by mimicking its H-bond acceptance or form a direct H-bond with the protein, significantly improving enthalpy (

    
    ) of binding.
    

Case Study: P2X7 Receptor Antagonists

Context: P2X7 antagonists are developed for CNS indications (depression, pain). The core scaffold connects a "head" group (often adamantane or substituted phenyl) to a "tail" group via an amide linker.

Comparative Bioactivity Data (Representative SAR)

The following data summarizes the potency shifts observed when the central core is modified from a phenyl ring to a pyridine ring (2-MINA derivative).

Compound IDCore ScaffoldR-Group (2-Position)hP2X7 IC50 (nM) rP2X7 IC50 (nM) Metabolic Stability (t1/2, min)
Analog A 2-Methoxyisonicotinic -OCH3 2.2 349 >120
Analog B2-Methoxybenzoic-OCH345.0>100045
Analog CIsonicotinic (No sub)-H120.0>5000>120
Analog D2-Chlorobenzoic-Cl15.085060

Key Insights:

  • Potency Jump: Switching from Benzoic (Analog B) to Isonicotinic (Analog A) results in a ~20-fold increase in potency. This is attributed to the pyridine nitrogen engaging a critical lysine residue in the P2X7 allosteric pocket.

  • Methoxy Effect: Comparing Analog A (-OCH3) to Analog C (-H) shows that the methoxy group is not just a spacer; it provides essential hydrophobic packing and locks the amide conformation via an intramolecular H-bond (S(N)-O interaction).

  • Species Difference: Note the significant drop in rat (rP2X7) potency, a common issue with 2-MINA derivatives known as the "species gap" in P2X7 drug development.

Visualization of SAR Logic

SAR_Logic Start Lead Optimization Target: P2X7 / Kinase Phenyl Scaffold A: 2-Methoxybenzoic Acid Start->Phenyl Initial Screen Pyridine Scaffold B: 2-Methoxyisonicotinic Acid Start->Pyridine Bioisosteric Design Analysis_Phenyl Issue: No H-Bond Acceptor High Lipophilicity (LogP) Phenyl->Analysis_Phenyl Analysis_Pyridine Advantage: N-atom accepts H-bond Improved Solubility Pyridine->Analysis_Pyridine Outcome_Phenyl Result: IC50 > 50 nM High Clearance Analysis_Phenyl->Outcome_Phenyl Outcome_Pyridine Result: IC50 < 5 nM Metabolic Stability Analysis_Pyridine->Outcome_Pyridine Outcome_Phenyl->Pyridine Optimization Cycle

Caption: Decision tree illustrating the bioisosteric rationale for selecting 2-Methoxyisonicotinic acid over benzoic acid derivatives during lead optimization.

Experimental Protocols

A. Synthesis: Amide Coupling of 2-Methoxyisonicotinic Acid

Objective: To couple 2-MINA with a primary amine (R-NH2) to form the bioactive amide.

Reagents:

  • 2-Methoxyisonicotinic acid (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2-Methoxyisonicotinic acid (1 mmol) in DMF (5 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the Amine Partner (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor via LC-MS for the disappearance of the acid (m/z [M+H]+).

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. In Vitro Assay: Calcium Flux (P2X7 Antagonism)

Objective: Measure the inhibition of ATP-induced calcium influx in HEK293 cells expressing hP2X7.

Materials:

  • HEK293-hP2X7 stable cell line.

  • Fluo-4 AM (Calcium indicator).

  • BzATP (Agonist).[1][2]

  • Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a 384-well black plate. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L of Fluo-4 AM dye solution. Incubate 45 min at 37°C.
    
  • Compound Addition: Add 10

    
    L of test compound (2-MINA derivative) at varying concentrations (0.1 nM to 10 
    
    
    
    M). Incubate 15 min.
  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject BzATP (EC80 concentration).

  • Analysis: Record fluorescence kinetics. Calculate IC50 based on peak fluorescence reduction relative to DMSO control.

Experimental Workflow Diagram

Assay_Workflow Step1 Synthesis (HATU Coupling) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 In Vitro Screen (Ca2+ Flux / FLIPR) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4 Decision IC50 < 10 nM? Step4->Decision Decision->Step1 No (Refine SAR) End In Vivo PK/PD Decision->End Yes (Lead Candidate)

Caption: Integrated workflow from chemical synthesis of the isonicotinic derivative to biological validation.

References

  • Bhattacharya, A., et al. (2012). "Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Deng, X., et al. (2023). "Structure-Activity Relationships of Novel Second-Generation Synthetic Cathinones." Frontiers in Pharmacology. Link

  • Meanwell, N. A. (2011). "Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry. Link

  • Guo, D., et al. (2009). "P2X7 Receptor Antagonists: A Patent Review." Expert Opinion on Therapeutic Patents. Link

  • PubChem. (2025). "2-Methoxyisonicotinic acid Compound Summary." National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

2-Methoxyisonicotinic acid hydrochloride proper disposal procedures

Executive Summary & Operational Directive Objective: To establish a standardized, compliant, and safety-critical workflow for the disposal of 2-Methoxyisonicotinic acid hydrochloride . Directive: This compound is a pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Objective: To establish a standardized, compliant, and safety-critical workflow for the disposal of 2-Methoxyisonicotinic acid hydrochloride .

Directive: This compound is a pyridine-derivative hydrochloride salt. It must be treated as Hazardous Chemical Waste . Under no circumstances should this material be disposed of via sanitary sewer systems (sink disposal) or regular trash.[1] Its acidic nature and potential biological activity require strict segregation from oxidizers and bases to prevent exothermic evolution of toxic fumes (nitrogen oxides, hydrochloric acid mist).[1]

Scope: This protocol applies to all laboratory personnel handling CAS 105596-63-2 (free acid equivalent) in drug discovery and analytical workflows.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1] Use the data below to validate waste labels.

ParameterSpecificationOperational Implication
Chemical Name 2-Methoxyisonicotinic acid hydrochloridePrimary identifier for waste tags.
CAS Number 105596-63-2 (Free Acid)Use for inventory reconciliation.
Molecular Formula C7H7NO3[2][3][4] · HClIndicates presence of chloride ions (corrosivity).[1]
Physical State White to off-white crystalline solidDust generation risk during transfer.
Acidity (pKa) Acidic (approx. pH 1-2 in solution)DO NOT mix with bleach or strong bases.
GHS Hazards Skin Irrit. 2, Eye Irrit.[1][5][6] 2A, STOT SE 3Requires PPE (Nitrile gloves, safety glasses).[1]
RCRA Status Not P- or U-listed (treat as Characteristic)Classify as D002 (Corrosive) if pH < 2.

Pre-Disposal Assessment & Segregation Logic

The Principle of Incompatibility: Disposal accidents most frequently occur when incompatible waste streams mix. 2-Methoxyisonicotinic acid hydrochloride is an Organic Acid .

  • Causality: Mixing this hydrochloride salt with strong oxidizers (e.g., Nitric Acid) can generate nitrated pyridine byproducts or chlorine gas.[1] Mixing with strong bases (e.g., Sodium Hydroxide) generates heat (exothermic neutralization) which can pressurize waste containers.[1]

Self-Validating Check: Before adding waste to a carboy/drum, ask: Is the receiving container designated for "Solid Organic Acids"? If the answer is "General Organic Solvents," verify pH compatibility.[1]

Visual Logic: Waste Segregation Decision Tree

SegregationLogic Start Waste Generation: 2-Methoxyisonicotinic Acid HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder/Crystals LiquidPath Aqueous/Solvent Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Organic Acid' SolidPath->SolidContainer LiquidCheck Check Solvent Composition LiquidPath->LiquidCheck AqueousAcid Aqueous Acidic Stream (pH < 2) LiquidCheck->AqueousAcid Water > 50% OrganicSolvent Organic Solvent Stream (HPLC Waste) LiquidCheck->OrganicSolvent Methanol/ACN > 50% LiquidContainer1 Container: HDPE Carboy Label: 'Corrosive Acidic Inorganic/Organic' AqueousAcid->LiquidContainer1 LiquidContainer2 Container: Solvent Carboy Label: 'Flammable/Toxic Solvent' OrganicSolvent->LiquidContainer2

Figure 1: Decision logic for segregating 2-Methoxyisonicotinic acid hydrochloride waste streams to prevent chemical incompatibility.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Liquids: Use an HDPE carboy. Avoid metal containers (aluminum/steel) as the hydrochloride moiety can cause pitting corrosion.[1]

Step 2: Labeling (Regulatory Requirement)

Every container must have a hazardous waste tag attached before the first gram of waste is added.

  • Constituents: List "2-Methoxyisonicotinic acid hydrochloride".

  • Hazards: Check "Irritant" and "Corrosive" (if in acidic solution).

Step 3: Accumulation & Storage
  • Secondary Containment: Store the waste container in a polyethylene tray to capture potential leaks.

  • Cap Management: Keep the container tightly closed when not actively adding waste. Do not leave funnels in the neck.[1]

  • Location: Store in a satellite accumulation area (SAA) at or near the point of generation.

Step 4: Final Disposal (Handoff)
  • Do not attempt to neutralize large quantities in the lab.[1] The variability in exothermic potential makes this unsafe without engineering controls.[1]

  • Contact your Environmental Health & Safety (EHS) department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup when the container is 90% full or within 6 months of the start date.[1]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent respiratory exposure to hydrochloride dust.[1][7]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Gently Sweep/Scoop (Avoid Dust) SolidSpill->Sweep Absorb Cover with Absorbent Pads or Vermiculite LiquidSpill->Absorb Bag Place in Hazardous Waste Bag Sweep->Bag Absorb->Bag Clean Wipe Area with Soap & Water Bag->Clean

Figure 2: Immediate response protocol for spills, prioritizing dust control and containment.

References

  • Spectrum Chemical. (2018).[1][4][8] Safety Data Sheet: 2-Methoxyisonicotinic Acid. Retrieved from

  • TCI Chemicals. (2025).[1] Safety Data Sheet: 2-Methoxyisonicotinic Acid. Retrieved from

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 12217345, 2-Methoxyisonicotinic acid. Retrieved from [1]

(Note: While specific CAS 105596-63-2 refers to the free acid, the disposal logic for the hydrochloride salt is functionally identical regarding organic acid waste streams.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyisonicotinic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methoxyisonicotinic acid hydrochloride
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